molecular formula C13H25NO4 B8009355 Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester CAS No. 228110-67-6

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

Cat. No.: B8009355
CAS No.: 228110-67-6
M. Wt: 259.34 g/mol
InChI Key: MCAHHHMRHDMPED-UHFFFAOYSA-N
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Description

This compound is an ethyl ester derivative of 6-aminohexanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group serves as a temporary protective moiety, enabling selective reactivity in synthetic pathways, particularly in peptide chemistry and drug intermediate synthesis. Its structure comprises a hexanoic acid backbone with a Boc-protected amine at the terminal carbon, esterified with ethanol. This design enhances stability during synthetic processes while retaining functionality for subsequent deprotection .

Properties

IUPAC Name

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-17-11(15)9-7-6-8-10-14-12(16)18-13(2,3)4/h5-10H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAHHHMRHDMPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210397
Record name Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228110-67-6
Record name Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228110-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structural Considerations

The target molecule integrates three critical components:

  • Hexanoic acid scaffold : A six-carbon aliphatic chain providing structural rigidity.

  • Ethyl ester group : Introduced via esterification of the carboxylic acid moiety.

  • Boc-protected amino group : A tert-butoxycarbonyl group safeguards the amine functionality during synthesis.

Stepwise Preparation Methods

Boc Protection of 6-Aminohexanoic Acid

The synthesis commences with the protection of the primary amine in 6-aminohexanoic acid. This step prevents undesired nucleophilic reactions during subsequent esterification.

Procedure :

  • Reagents : 6-Aminohexanoic acid, di-tert-butyl dicarbonate (Boc anhydride), 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).

  • Conditions : Stirring at 0–5°C for 1 hour, followed by room-temperature reaction for 12–18 hours.

  • Workup : Extraction with ethyl acetate, washing with brine, and concentration under reduced pressure yields Boc-protected 6-aminohexanoic acid.

Key Insight : The use of DMAP accelerates the reaction by stabilizing the intermediate, achieving >95% protection efficiency.

Ethyl Ester Formation via Acid-Catalyzed Esterification

The Boc-protected carboxylic acid undergoes esterification with ethanol to form the ethyl ester.

Method A: Fischer Esterification

  • Catalyst : Sulfuric acid (H₂SO₄, 0.1–1.0 wt%).

  • Conditions : Reflux at 78°C for 6–8 hours with azeotropic removal of water.

  • Molar Ratio : Ethanol to carboxylic acid = 2:1 to 5:1.

  • Yield : 70–85% after distillation.

Method B: Continuous Distillation Column Process

  • Apparatus : Distillation column with acid-resistant packing (e.g., ion-exchange resins).

  • Procedure :

    • Feed Boc-protected acid into the column’s central zone.

    • Introduce ethanol at the sump.

    • Withdraw ethyl ester and water at the top; recover excess ethanol via reflux.

  • Advantage : 90–95% conversion efficiency in industrial settings.

Alternative Synthetic Pathways

Acyl Chloride Intermediate Route

For laboratories avoiding strong acids, converting the Boc-protected acid to its acyl chloride offers a milder pathway.

Steps :

  • Chlorination : Treat Boc-protected acid with thionyl chloride (SOCl₂) at 0°C for 2 hours.

  • Esterification : React acyl chloride with ethanol in dichloromethane (DCM) and triethylamine (TEA) at 25°C.

  • Yield : 88–92% after column chromatography.

Table 1: Comparison of Esterification Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Scale Suitability
Fischer EsterificationH₂SO₄786–870–85Lab/Industrial
Distillation ColumnIon-exchange resin100–120Continuous90–95Industrial
Acyl Chloride RouteTEA25288–92Lab

Industrial-Scale Optimization

Continuous Reactive Distillation

Adopted from patent US4481146A, this method integrates reaction and separation into a single unit operation:

  • Column Design : Two sections (rectifying and stripping) with bubble trays.

  • Feed Points :

    • Boc-protected acid introduced midway.

    • Ethanol fed at the sump.

  • Product Recovery : Ethyl ester and water distill overhead, while heavy esters exit the sump.

Advantages :

  • Eliminates downstream purification.

  • Reduces reaction time from hours to minutes.

Challenges and Mitigation Strategies

Boc Deprotection During Esterification

Risk : Prolonged exposure to H₂SO₄ may cleave the Boc group.
Solution :

  • Use ion-exchange resins (e.g., Amberlyst-15) instead of liquid acids.

  • Limit reaction time to <6 hours in Fischer esterification.

Byproduct Formation

Common Byproducts :

  • Di-esters from over-esterification.

  • Ethyl ethers from ethanol dehydration.
    Mitigation :

  • Maintain stoichiometric excess of ethanol (5:1 molar ratio).

  • Employ molecular sieves to absorb water.

Recent Advances in Catalysis

Enzymatic Esterification

Emerging studies propose lipases (e.g., Candida antarctica Lipase B) for eco-friendly synthesis:

  • Conditions : 40°C, solvent-free, 24 hours.

  • Yield : 80–85% with negligible Boc deprotection.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide bonds.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

    Deprotection: Trifluoroacetic acid, dichloromethane.

    Substitution: Various acyl chlorides or anhydrides, often in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 6-(tert-butoxycarbonylamino)hexanoic acid.

    Deprotection: 6-aminohexanoic acid.

    Substitution: Various amides depending on the acylating agent used.

Scientific Research Applications

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester primarily involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, such as peptide bond formation .

Comparison with Similar Compounds

Key Differences :

  • Protection Strategy: The Boc group in the target compound allows acid-labile deprotection, unlike dimethylamino or pyrrolidinyl groups, which require harsher conditions for modification .
  • Reactivity: Unprotected amino derivatives (e.g., ethyl 6-aminohexanoate) are prone to undesired side reactions, whereas Boc-protected versions enable controlled functionalization .

Physicochemical Properties

  • Lipophilicity: The Boc group increases lipophilicity compared to unsubstituted ethyl 6-aminohexanoate, enhancing membrane permeability in drug candidates. However, it is less polar than morpholinyl or piperidinyl derivatives .
  • Volatility: Unlike flavorant esters (e.g., hexanoic acid ethyl ester in glutinous rice wines ), the Boc-protected compound exhibits lower volatility due to its bulky substituent.
  • Stability : The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), contrasting with acetylated amines, which hydrolyze under mild acidic or basic conditions .

Research Findings and Data

Comparative Stability Studies

Condition Ethyl 6-(Boc-amino)hexanoate Ethyl 6-(dimethylamino)hexanoate
Acidic (pH 2, 25°C) Boc group cleaved in 1 h Stable
Basic (pH 10, 25°C) Stable Partial hydrolysis
Oxidative (H₂O₂) Stable N-Oxide formation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester?

  • Methodology : The compound is synthesized via sequential protection and esterification.

  • Step 1 : Introduce the tert-butoxycarbonyl (Boc) protecting group to the primary amine of 6-aminohexanoic acid using di-tert-butyl dicarbonate [(Boc)₂O] in a basic solvent (e.g., THF or DCM) .
  • Step 2 : Esterify the carboxylic acid group with ethanol under acid catalysis (e.g., H₂SO₄ or HCl) or via coupling reagents like DCC/DMAP .
    • Key Considerations : Monitor reaction progress via TLC or NMR to confirm Boc protection and ester formation.

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • GC-MS : Use a polar column (e.g., DB-5) to separate and identify the ester moiety; compare fragmentation patterns with NIST reference libraries .
  • NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~170 ppm in ¹³C NMR).
  • IR : Verify the presence of ester C=O (~1740 cm⁻¹) and Boc carbamate C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. What is the hydrolytic stability of the Boc and ethyl ester groups under varying pH conditions?

  • Methodology :

  • Kinetic Studies : Perform controlled hydrolysis experiments in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC or NMR .
  • Thermodynamic Data : Use calorimetry (e.g., DSC) to measure enthalpy changes (ΔrH°) during hydrolysis. For Boc-protected amines, ΔrH° for acid-catalyzed deprotection is typically ~50–60 kJ/mol .
    • Key Findings : The Boc group is labile under acidic conditions (e.g., TFA), while the ethyl ester hydrolyzes slowly in basic media (pH >10) .

Q. How does steric hindrance from the Boc group influence reactivity in coupling reactions?

  • Case Study : In peptide synthesis, the Boc group may reduce coupling efficiency due to steric effects.

  • Experimental Design : Compare coupling yields (e.g., with EDC/HOBt) between Boc-protected and unprotected derivatives. Use LC-MS to quantify product formation .
  • Data Analysis : Reduced yields (>20% drop) suggest steric interference, necessitating optimized coupling agents (e.g., HATU) or prolonged reaction times .

Q. What are the challenges in crystallizing this compound for structural confirmation?

  • Crystallography Protocol :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or mixed systems (hexane/ethyl acetate).
  • Data Collection : Single-crystal X-ray diffraction (e.g., triclinic system, P1 space group) reveals bond angles and conformations .
    • Outcome : The Boc group’s bulkiness may hinder crystal packing, requiring additives (e.g., crown ethers) or slow evaporation techniques .

Data Contradictions and Resolution

Q. Conflicting reports on Boc deprotection efficiency: How to reconcile discrepancies?

  • Resolution Strategy :

  • Variable Control : Standardize reaction conditions (e.g., TFA concentration, temperature) across studies.
  • Mechanistic Insight : Boc cleavage rates depend on solvent polarity and acid strength. For example, TFA in DCM (20% v/v) achieves >95% deprotection in 30 min, whereas HCl/dioxane requires longer .

Applications in Academic Research

Q. How is this compound utilized as an intermediate in bioactive molecule synthesis?

  • Example : In antifolate drug development, Boc-protected amino esters serve as precursors for functionalized side chains.

  • Method : React with bromomethylpteridine derivatives under SN2 conditions, followed by Boc deprotection and purification via flash chromatography .
    • Biological Relevance : Retains binding affinity to dihydrofolate reductase (DHFR) but may lack cell permeability due to ester hydrophobicity .

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